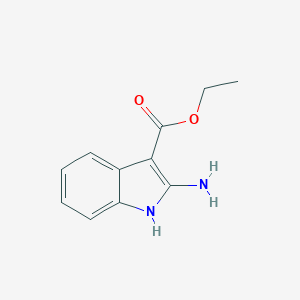

2-アミノ-1H-インドール-3-カルボン酸エチル

概要

説明

Synthesis Analysis

The synthesis of ethyl 2-amino-1H-indole-3-carboxylate involves multi-component reactions that allow for the construction of the indole core with diverse substituents. Gupta et al. (2011) describe a three-component tandem reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates, leading to the synthesis of pyrimido[1,2-a]indoles through sequential Sonogashira and [3+3] cyclocondensation reactions (Gupta, Sharma, Mandadapu, Gauniyal, & Kundu, 2011). This method highlights the compound's utility in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-1H-indole-3-carboxylate has been characterized through various analytical techniques. Sapnakumari et al. (2014) synthesized a related compound and provided detailed characterization, including elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction, which gives insight into the structure of ethyl 2-amino-1H-indole-3-carboxylate derivatives (Sapnakumari, Narayana, Divya, Singh, Anthal, Gupta, & Kant, 2014).

Chemical Reactions and Properties

Ethyl 2-amino-1H-indole-3-carboxylate undergoes various chemical reactions that demonstrate its reactivity and versatility as a chemical building block. For instance, Tani et al. (1985) discuss the C-3 acylation of ethyl indole-2-carboxylates, providing a simple method for modifying the compound's structure and potentially altering its chemical properties (Murakami, Tani, Suzuki, Sudoh, Uesato, Tanaka, & Yokoyama, 1985).

科学的研究の応用

インドール誘導体の合成

2-アミノ-1H-インドール-3-カルボン酸エチルを含むインドール誘導体は、天然物の合成や薬剤の開発において重要な役割を担っています . インドール誘導体は、細胞生物学において重要な役割を果たし、近年、その生物活性物質としての特性からますます注目を集めています .

がん細胞の治療

インドール誘導体は、がん細胞の治療のための生物活性化合物として応用されてきました . インドール誘導体のユニークな特性により、様々なタイプのがんに対抗する上で効果的です .

抗菌作用

インドール誘導体は、微生物感染の治療において可能性を示しています . インドール誘導体の抗菌特性は、新しい抗菌薬の開発において有望な研究分野となっています .

様々な疾患の治療

インドール誘導体は、人体における様々な疾患の治療に使用されてきました . これには幅広い疾患が含まれ、これらの化合物の多様性と可能性を示しています .

CRTH2受容体拮抗薬

インドール-2-カルボン酸エチルは、CRTH2受容体の潜在的な拮抗薬として同定されています . これは、この受容体が重要な役割を果たす疾患の治療に影響を与える可能性があります

作用機序

Target of Action

Ethyl 2-amino-1H-indole-3-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. The specific targets can vary depending on the derivative and its structure. For instance, some indole derivatives have been found to act on enzymes such as dual specificity kinase , which phosphorylates serine- and arginine-rich proteins of the spliceosomal complex .

Mode of Action

The mode of action of ethyl 2-amino-1H-indole-3-carboxylate involves its interaction with its targets. The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction can result in changes to the function of the target, often resulting in a therapeutic effect.

Biochemical Pathways

The biochemical pathways affected by ethyl 2-amino-1H-indole-3-carboxylate can vary depending on the specific targets of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities likely involves different biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of ethyl 2-amino-1H-indole-3-carboxylate’s action would depend on its specific targets and the pathways it affects. For instance, if the compound acts as an enzyme inhibitor, it could prevent the enzyme from carrying out its normal function, leading to changes at the cellular level. In the case of antiviral activity, for example, the compound could inhibit viral replication, reducing the spread of the virus within the body .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

特性

IUPAC Name |

ethyl 2-amino-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEKODJGRSIGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6433-72-3 | |

| Record name | ethyl 2-amino-1H-indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of ethyl 2-amino-1H-indole-3-carboxylate in organic synthesis?

A: Ethyl 2-amino-1H-indole-3-carboxylate serves as a versatile building block for synthesizing diverse polycyclic indoles, particularly pyrimidoindoles and α-carbolines. [, ] These structures are frequently encountered in bioactive natural products and pharmaceuticals.

Q2: How does the choice of catalyst influence the reaction outcome when using ethyl 2-amino-1H-indole-3-carboxylate in multi-component reactions?

A2: Research indicates that the type of acid catalyst significantly impacts the product distribution. For instance, in a three-component reaction involving ethyl 2-amino-1H-indole-3-carboxylate, arylaldehydes, and terminal alkynes:

- Brønsted acids (e.g., trifluoroacetic acid): Lead to a mixture of pyridoindoles and pyrimidoindoles. This is attributed to the reaction proceeding through two different pathways after propargylamine formation, involving decarboxylation-carbocyclization and intramolecular hydroamination. []

- Lewis acids (e.g., Yb(OTf)3): Selectively yield pyrimidoindoles, suggesting a different mechanistic pathway is favored under these conditions. []

Q3: Can you describe a specific example of how ethyl 2-amino-1H-indole-3-carboxylate is used in a chemical reaction, including the reaction mechanism?

A: In a study focusing on synthesizing pyrimido[1,2-a]indoles, ethyl 2-amino-1H-indole-3-carboxylate was reacted with an alkynone in the presence of Cs2CO3 as a catalyst. [] Real-time NMR monitoring revealed a [3+3]-cyclocondensation mechanism. This concerted mechanism involves the nucleophilic attack of the amino group of ethyl 2-amino-1H-indole-3-carboxylate on the activated alkynone, followed by ring closure to form the pyrimido[1,2-a]indole product. []

Q4: What analytical techniques are particularly useful for studying reactions involving ethyl 2-amino-1H-indole-3-carboxylate?

A: NMR spectroscopy has proven to be highly valuable in these reactions. For example, temperature-gradient-monitored real-time NMR provided crucial mechanistic insights into the [3+3]-cyclocondensation reaction of ethyl 2-amino-1H-indole-3-carboxylate with alkynones. [] This technique allowed researchers to observe the disappearance of starting materials and the emergence of intermediates and the final product, enabling them to confirm the proposed concerted mechanism.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

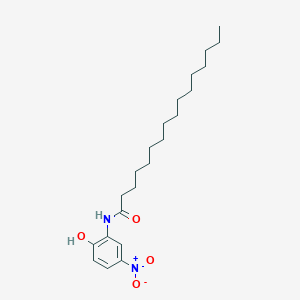

![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)

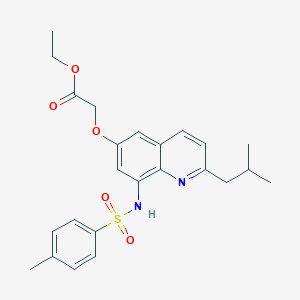

![ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate](/img/structure/B16001.png)